1-Methyl-1H-indazol-3(2H)-one 1-Methyl-1H-indazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 100922-97-2
VCID: VC13427503
InChI: InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
SMILES: CN1C2=CC=CC=C2C(=O)N1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

1-Methyl-1H-indazol-3(2H)-one

CAS No.: 100922-97-2

Cat. No.: VC13427503

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indazol-3(2H)-one - 100922-97-2

Specification

CAS No. 100922-97-2
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1-methyl-2H-indazol-3-one
Standard InChI InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Standard InChI Key ONNIFDMRZCMQQM-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)N1
Canonical SMILES CN1C2=CC=CC=C2C(=O)N1

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 1-methyl-1H-indazol-3(2H)-one is C₈H₈N₂O, with a molecular weight of 148.16 g/mol. Its IUPAC name is 1-methyl-2H-indazol-3-one, and it is characterized by a methyl group at the N1 position and a ketone at C3 (Figure 1). Key spectral identifiers include:

  • InChI Key: ONNIFDMRZCMQQM-UHFFFAOYSA-N

  • SMILES: CN1C2=CC=CC=C2C(=O)N1 .

Physical Properties

PropertyValue
Boiling Point310.2 °C at 760 mmHg
Density1.213 g/cm³
Flash Point141.4 °C
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO)
AppearanceWhite to off-white crystalline solid

The compound’s stability is influenced by pH and temperature, requiring storage in cool, dry conditions .

Synthetic Methodologies

Nitration-Reduction-Cyclization Sequence

A common industrial route involves:

  • Nitration: Treatment of acetophenone with a sulfuric-nitric acid mixture and calcium silicate at -15°C yields 2-nitroacetophenone.

  • Reduction: Iron powder and ammonium chloride in methanol reduce the nitro group to an amine, forming 2-aminoacetophenone.

  • Cyclization: Reaction with NaNO₂ and SnCl₂·H₂O in hydrochloric acid produces the indazole core .

Microwave-Assisted Functionalization

Under microwave conditions, nucleophiles (e.g., alkoxides, amines) react with oxazinoindazoles to form 2-substituted indazolones via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms. This method enables rapid access to derivatives like 2-(1-methoxypropan-2-yl)-1H-indazol-3(2H)-one .

Chan–Evans–Lam Coupling

Copper-promoted N-arylation of N(1)-protected indazol-3-ones with aryl boronic acids facilitates the synthesis of N(2)-arylindazol-3(2H)-one derivatives, which are valuable in drug discovery .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich indazole ring undergoes halogenation, nitration, and sulfonation. For example, bromination at C6 yields 6-bromo-1-methyl-1H-indazol-3(2H)-one (CAS 1226985-36-9), a precursor for anticancer agents .

Nucleophilic Additions

The ketone at C3 participates in condensation reactions with hydrazines and hydroxylamines, forming hydrazones and oximes. These intermediates are pivotal in synthesizing fused heterocycles like pyrazoloindazolones .

Metal-Catalyzed Cross-Couplings

Biological and Pharmaceutical Applications

Anticancer Activity

Indazole derivatives inhibit key oncogenic pathways:

  • Compound 6o: Displays IC₅₀ values of 5.15 µM against K562 leukemia cells by targeting Bcl-2 and p53/MDM2 pathways .

  • Pazopanib hybrids: Dual inhibitors of HDACs and VEGFR, showing nanomolar potency in HT-29 xenograft models .

Antimicrobial Properties

3-Phenyl-1H-indazole derivatives (e.g., 10g) exhibit broad-spectrum activity against Candida albicans and resistant C. glabrata (MIC = 3.8–15.2 µM) .

Anti-Inflammatory Effects

N(2)-Arylindazol-3(2H)-ones suppress nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting utility in treating inflammatory disorders .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; rinse mouth
H315 (Skin irritation)Wear protective gloves
H319 (Eye irritation)Use eye protection
H335 (Respiratory irritation)Use in well-ventilated areas

First Aid Measures

  • Inhalation: Move to fresh air.

  • Skin contact: Wash with soap and water.

  • Eye exposure: Rinse with water for 15 minutes .

Industrial and Research Significance

1-Methyl-1H-indazol-3(2H)-one serves as a scaffold for developing kinase inhibitors, antifungal agents, and anti-inflammatory drugs. Its synthetic flexibility and tunable reactivity position it as a cornerstone in medicinal chemistry. Future research should explore its pharmacokinetics and in vivo efficacy to translate bench findings into clinical applications .

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